molecular formula C7H8N4O3 B6280817 ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate CAS No. 401512-83-2

ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate

Cat. No. B6280817
CAS RN: 401512-83-2
M. Wt: 196.2
InChI Key:
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Description

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a chemical compound that has been used in the field of DNA sequencing . It is an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .


Synthesis Analysis

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "Ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate", "Sodium azide", "Copper catalyst" ], "Reaction": [ "Add ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate and sodium azide to a reaction flask", "Add a copper catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

401512-83-2

Molecular Formula

C7H8N4O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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